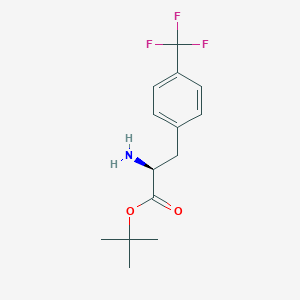![molecular formula C13H15N3O2 B12632152 N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea CAS No. 919996-56-8](/img/structure/B12632152.png)
N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea is a synthetic organic compound that features a naphthalene moiety linked to a hydroxyurea group via an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Applications De Recherche Scientifique
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The hydroxyurea group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the naphthalene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyurea: A simpler analog that lacks the naphthalene moiety.
Naphthylamine: Contains the naphthalene ring but lacks the hydroxyurea group.
Ethylurea: Contains the ethylamine chain but lacks the naphthalene and hydroxy groups.
Uniqueness
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea is unique due to the combination of the naphthalene moiety and the hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
919996-56-8 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
1-hydroxy-3-[2-(naphthalen-1-ylamino)ethyl]urea |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-18)15-9-8-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,18H,8-9H2,(H2,15,16,17) |
Clé InChI |
PYMJIRFVZBPRSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NCCNC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12632071.png)
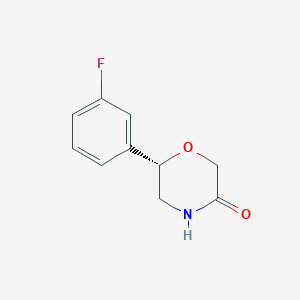
silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
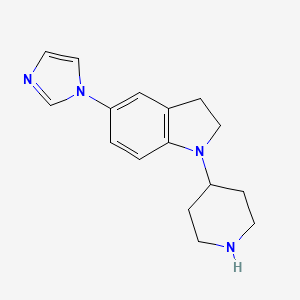
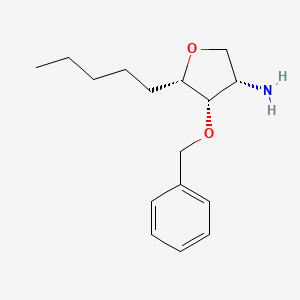
![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
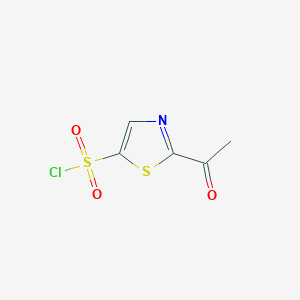
![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
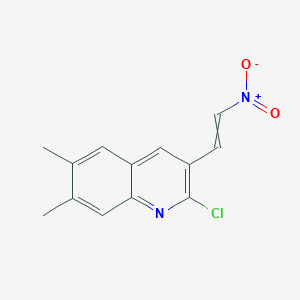
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
